molecular formula C8H8N2O B8639862 (6-Amino-5-ethynyl-pyridin-2-yl)-methanol

(6-Amino-5-ethynyl-pyridin-2-yl)-methanol

Cat. No. B8639862
M. Wt: 148.16 g/mol
InChI Key: SLVUWOFJGMKQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Amino-5-ethynyl-pyridin-2-yl)-methanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Amino-5-ethynyl-pyridin-2-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Amino-5-ethynyl-pyridin-2-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Amino-5-ethynyl-pyridin-2-yl)-methanol

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

(6-amino-5-ethynylpyridin-2-yl)methanol

InChI

InChI=1S/C8H8N2O/c1-2-6-3-4-7(5-11)10-8(6)9/h1,3-4,11H,5H2,(H2,9,10)

InChI Key

SLVUWOFJGMKQJM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=C(C=C1)CO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-6-hydroxymethyl-pyridine-3-carbaldehyde (16 mg, 0.11 mmol) described in Manufacturing Example 169-1-1 and methanol (1.5 mL) were added dimethyl (1-diazo-2-oxopropyl)phosphonate (30 mg, 0.16 mmol) and potassium carbonate (23 mg, 0.17 mmol) at −10° C., which was stirred for 10 minutes at 0° C., and then for another 6 hours at room temperature. A saturated ammonium chloride aqueous solution and saturated aqueous sodium chloride were added to the reaction mixture at the same temperature, which was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and was concentrated under a reduced pressure. The residue thus obtained was purified by silica gel column chromatography (ethyl acetate) to obtain the title compound (13 mg, 47%, purity: 57%).
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
23 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Yield
47%

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